

Application Notes and Protocols for ADTL-El1712 in Cancer Research Models

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Compound of Interest		
Compound Name:	ADTL-EI1712	
Cat. No.:	B3025779	Get Quote

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Introduction

ADTL-EI1712 is a potent and selective dual-target inhibitor of Extracellular signal-regulated kinase 1 (ERK1) and Extracellular signal-regulated kinase 5 (ERK5).[1][2] In cancer, the ERK1/2 signaling pathway is frequently hyperactivated, promoting cell proliferation and survival. However, therapeutic targeting of this pathway can sometimes lead to compensatory activation of the ERK5 pathway, resulting in drug resistance.[3][4] ADTL-EI1712 was developed to simultaneously block both pathways, offering a strategy to overcome this compensatory mechanism.[1][3]

These application notes provide an overview of the use of **ADTL-EI1712** in cancer research models, including its mechanism of action, in vitro and in vivo efficacy, and detailed protocols for its application.

Mechanism of Action

ADTL-EI1712 is an ATP-competitive inhibitor that targets the kinase domains of ERK1 and ERK5.[5] By inhibiting both kinases, ADTL-EI1712 effectively blocks two key signaling cascades involved in tumor cell proliferation, survival, and motility.[4] Studies have shown that ADTL-EI1712 can induce regulated cell death, a form of programmed cell death, which may be accompanied by autophagy in certain cancer cell lines.[1][2] This dual inhibition strategy aims to prevent the bypass signaling that can lead to resistance to single-pathway inhibitors.[3]



Data Presentation In Vitro Activity of ADTL-EI1712

The following tables summarize the inhibitory activity of **ADTL-EI1712** against its primary targets and its anti-proliferative effects on various cancer cell lines.

Target	IC50 (nM)	Inhibition at 1 μM (%)
ERK1	40.43	93.54%
ERK5	64.5	89.35%
ERK2	Not explicitly stated, but inhibited by 92.7% at 1 μM	92.7%

Data compiled from multiple sources.[2][6]

Cell Line	Cancer Type	IC50 (μM)
HL-60	Acute Promyelocytic Leukemia	1.26 ± 0.57
MKN-74	Gastric Cancer	2.55 ± 0.66
HeLa	Cervical Cancer	>50

Data shows **ADTL-EI1712** has potent anti-proliferative activity against HL-60 and MKN-74 cells, but is significantly less effective against HeLa cells.[2][6]

In Vivo Efficacy of ADTL-EI1712

ADTL-EI1712 has demonstrated significant anti-tumor activity in xenograft mouse models.

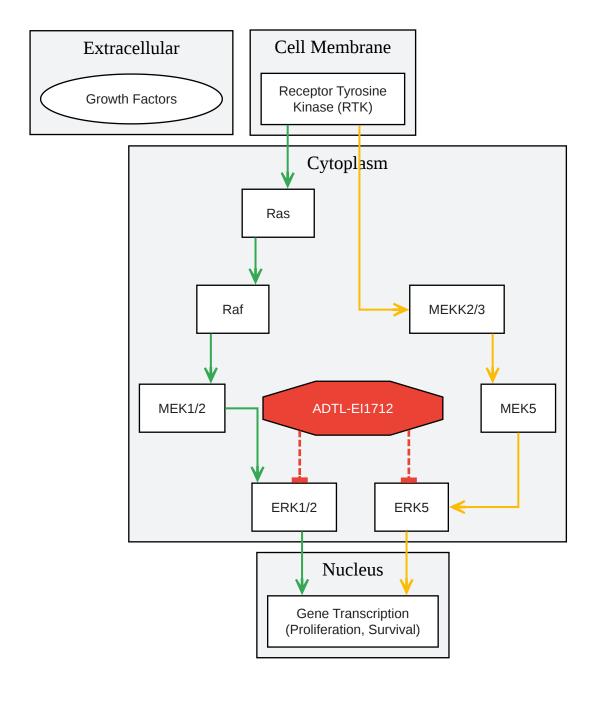


Cell Line Xenograft	Dose and Administration	Outcome
HL-60	50 mg/kg, PO, once a day for 16 days	Significant inhibition of tumor volume
MKN-74	50 mg/kg, PO, once a day for 16 days	Significant inhibition of tumor volume and reduced intratumor phosphorylation of ERK1/2 and ERK5
HeLa	50 mg/kg, PO, once a day for 16 days	Weaker anti-tumor effect

Oral administration of **ADTL-EI1712** was well-tolerated and resulted in significant tumor growth inhibition in sensitive cancer models.[2][6]

Mandatory Visualizations

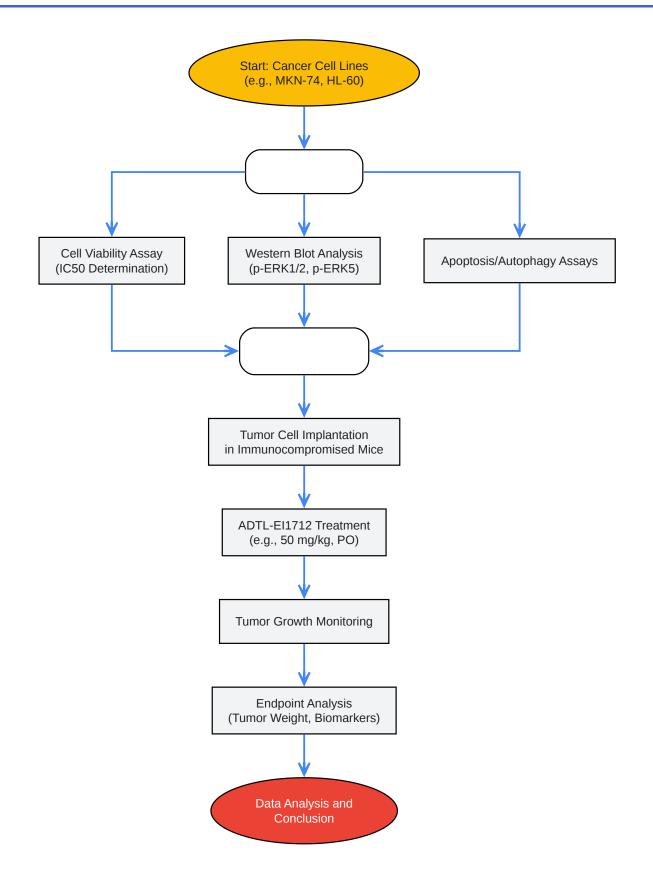




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Caption: Dual inhibition of ERK1/2 and ERK5 signaling pathways by ADTL-EI1712.





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Caption: Experimental workflow for evaluating ADTL-EI1712 in cancer models.



Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of **ADTL-EI1712**.

Materials:

- Cancer cell lines (e.g., HL-60, MKN-74, HeLa)
- · Complete culture medium
- 96-well plates
- ADTL-EI1712 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.
- Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
- Prepare serial dilutions of **ADTL-EI1712** in culture medium from the stock solution.
- Remove the medium from the wells and add 100 µL of the diluted ADTL-EI1712 solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for 72 hours at 37°C and 5% CO2.
- Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.



- Carefully remove the medium and add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Western Blot Analysis

This protocol is for assessing the inhibition of ERK1/2 and ERK5 phosphorylation by **ADTL-EI1712**.

Materials:

- Cancer cells treated with ADTL-EI1712
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-p-ERK1/2, anti-ERK1/2, anti-p-ERK5, anti-ERK5, and a loading control like anti-β-actin)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- · Imaging system

Procedure:



- Treat cells with various concentrations of ADTL-EI1712 for a specified time (e.g., 24 hours).
- Lyse the cells in ice-cold lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature 20-30 μg of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- · Wash the membrane again with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

In Vivo Xenograft Mouse Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of **ADTL- El1712** in a subcutaneous xenograft model.

Materials:

- Immunocompromised mice (e.g., BALB/c nude mice)
- Cancer cells (e.g., MKN-74 or HL-60)
- Matrigel (optional)
- ADTL-EI1712 formulation for oral administration



- Calipers
- Animal balance

Procedure:

- Subcutaneously inject 5 x 10⁶ to 1 x 10⁷ cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
- Monitor the mice for tumor formation.
- When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer ADTL-EI1712 (e.g., 50 mg/kg) or vehicle control orally once daily.
- Measure tumor volume with calipers every 2-3 days and record the body weight of the mice.
 Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Continue the treatment for a predetermined period (e.g., 16 days).
- At the end of the study, euthanize the mice and excise the tumors.
- Measure the final tumor weight.
- Tumor tissue can be used for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and pharmacodynamic effects.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and regulations for the ethical care and use of laboratory animals.

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